molecular formula C25H22N2O5S B2375564 (3E)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892309-75-0

(3E)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2375564
CAS No.: 892309-75-0
M. Wt: 462.52
InChI Key: KDQSQJRGUSBUSM-ZVHZXABRSA-N
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Description

This product is the compound (3E)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, provided as a high-purity material for research use. The structure features a 1,3-benzodioxole ring system, a moiety present in various biologically relevant molecules , conjugated through an aminomethylene linker to a 1H-2,1-benzothiazin-4(3H)-one core that is functionalized with a 3-methylbenzyl group and exists as a 2,2-dioxide. The 1,3-benzodioxole group, also known as a methylenedioxyphenyl group, is a common structural component in many pharmacologically active compounds and natural products. The specific research applications, mechanism of action, and biological value of this compound are areas for investigation, and researchers are encouraged to consult the current scientific literature for potential applications. This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3E)-3-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-17-5-4-6-19(11-17)15-27-21-8-3-2-7-20(21)25(28)24(33(27,29)30)14-26-13-18-9-10-22-23(12-18)32-16-31-22/h2-12,14,26H,13,15-16H2,1H3/b24-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQSQJRGUSBUSM-ZVHZXABRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNCC4=CC5=C(C=C4)OCO5)S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NCC4=CC5=C(C=C4)OCO5)/S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3E)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a derivative of benzothiazinone that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazine core and a benzodioxole moiety. Its structural formula can be summarized as follows:

  • Molecular Formula : C20H22N2O4S
  • Molecular Weight : 378.46 g/mol

The presence of the benzodioxole group is significant as it is often associated with various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that benzothiazinone derivatives exhibit substantial antimicrobial properties, particularly against Mycobacterium tuberculosis. For instance, compounds like BTZ-043 have shown promising results in reducing bacterial lung load in infected mice models. In one study, after 8 weeks of treatment with BTZ-043 at a dosage of 200 mg/kg, there was an approximate reduction of 3.98 log10 CFU in lungs compared to untreated controls . This suggests that similar derivatives may possess comparable efficacy.

Anticancer Activity

The anticancer potential of benzothiazine derivatives has also been explored. Compounds derived from this class have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, studies on related thiazole-based compounds revealed IC50 values indicating potent inhibition of cancer cell proliferation . The specific compound under discussion may share these properties due to its structural similarities.

Study on Antitubercular Activity

A significant study focused on the efficacy of BTZ-derived compounds against tuberculosis highlighted their mechanism of action targeting DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), which is crucial for the biosynthesis of mycobacterial cell walls. The findings indicated that certain derivatives could significantly reduce bacterial viability in vitro and in vivo .

Synthesis and Reactivity Studies

Research into the reactivity of related compounds has revealed their utility in multicomponent reactions leading to products with diverse biological activities. For instance, the synthesis involving 1,2-benzoxathiin-4(3H)-one derivatives showed promise in generating bioactive molecules through innovative synthetic pathways . These findings underscore the versatility and potential applications of benzothiazine derivatives in drug development.

Table: Summary of Biological Activities

Activity TypeCompound/DerivativeEfficacy/IC50 ValueReference
AntimicrobialBTZ-043~3.98 log10 CFU reduction
AnticancerThiazole DerivativeIC50 = 0.06 µM
AntitubercularBenzothiazinone DerivativeSignificant reduction in M. tuberculosis load

Scientific Research Applications

Research indicates that compounds similar to (3E)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide exhibit significant biological activities:

Antibacterial Activity

Several studies have demonstrated that benzothiazine derivatives possess antibacterial properties. For instance, the synthesis of new derivatives from benzothiazine scaffolds has shown promising results against various bacterial strains. The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of protein synthesis pathways .

Anticancer Potential

Compounds containing benzothiazine structures have been investigated for their anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antioxidant Properties

The antioxidant capacity of similar benzothiazine derivatives has also been explored. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and related diseases .

Case Studies and Research Findings

StudyFindingsApplication
Synthesis of 1,2,3-triazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria.Potential for developing new antibiotics.
Investigation into the anticancer effects of benzothiazine derivatives revealed induction of apoptosis in various cancer cell lines.Development of anticancer therapeutics.
Evaluation of antioxidant activity demonstrated the ability to reduce oxidative stress markers in vitro.Possible use in formulations aimed at reducing oxidative damage.

Chemical Reactions Analysis

Reactivity with Functional Groups

The compound’s reactivity is governed by its distinct functional groups:

Benzothiazine Sulfone Core

  • Nucleophilic Aromatic Substitution (NAS):
    The electron-deficient sulfone group enhances susceptibility to attack by nucleophiles (e.g., amines, alkoxides) at the C4 position .
    Example:

    Compound+ROC4 OR substituted product[5]\text{Compound}+\text{RO}^-\rightarrow \text{C4 OR substituted product}\quad[5]
  • Reductive Desulfonation:
    Under reductive conditions (e.g., Zn/HCl), the sulfone group may reduce to a thioether, altering pharmacological activity.

Benzodioxole Moiety

  • Acid-Catalyzed Ring Opening:
    Exposure to strong acids (e.g., H₂SO₄) cleaves the dioxole ring, yielding catechol derivatives .

  • Electrophilic Substitution:
    The electron-rich benzodioxole ring undergoes halogenation or nitration at the C5 position .

Methyleneamino Linker

  • Hydrolysis:
    In acidic or basic media, the imine bond hydrolyzes to regenerate the aldehyde and amine precursors:

     CH N +H ORCHO+RNH [2]\text{ CH N }+\text{H O}\rightarrow \text{RCHO}+\text{RNH }\quad[2]

Cyclization Mechanism

The benzothiazine ring forms via intramolecular cyclization (Step 2):

  • Activation of the thioamide group by SOCl₂.

  • Nucleophilic attack by the adjacent amine, forming a six-membered ring.

  • Oxidation to stabilize the sulfone group.

Oxidative Sulfonation

m-CPBA oxidizes the thiazine sulfur atom to a sulfone through a two-electron transfer process, producing the 2,2-dioxide structure.

Research Findings

  • Antiproliferative Activity: Derivatives with electron-donating groups (e.g., –OCH₃) on the benzodioxole ring showed enhanced cytotoxicity against HT-29 cells .

  • Stability: The sulfone group improves metabolic stability compared to non-oxidized analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and reactivities of the target compound with three analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Reactivity/Applications
(3E)-3-{[(1,3-Benzodioxol-5-ylmethyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide 3: (1,3-Benzodioxol-5-ylmethyl)amino; 1: 3-Me-Bn ~495.5 High nucleophilicity due to electron-donating benzodioxole; used in multicomponent syntheses of fused pyrans .
3,3-Dichloro-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide () 3: Cl; 1: Et ~304.2 Electron-withdrawing Cl groups reduce nucleophilicity; limited reactivity in multicomponent reactions compared to benzodioxole derivatives .
1H-2,1-Benzothiazin-4(3H)-one 2,2-dioxide (Parent compound, ) Unsubstituted ~223.2 Baseline reactivity in forming 2-amino-4H-pyrans; serves as a model for derivative studies .
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () Triazole-thione core with Cl substituents ~408.3 Hydrogen bonding drives crystal packing; applications in crystal engineering rather than synthesis .

Physicochemical Properties

  • Thermal Stability : Sulfone groups generally confer thermal stability; however, the dichloro analog () may exhibit higher melting points due to stronger intermolecular forces from Cl substituents .

Preparation Methods

Thiourea-Mediated Cyclization

A novel pathway (Scheme 1) employs thiourea derivatives to construct the benzothiazinone ring in one step:

  • Acid Chloride Formation : 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid reacts with thionyl chloride to yield the corresponding acid chloride.
  • Thiazinone Ring Formation : The acid chloride reacts with N,N-dialkylthiourea in anhydrous tetrahydrofuran (THF), facilitating simultaneous introduction of nitrogen and sulfur atoms.

Conditions :

  • Solvent: THF, 0°C → room temperature.
  • Yield: 65–75%.
  • Advantages: Avoids toxic reagents (e.g., CS₂, CH₃I) used in traditional alkylsulfanyl pathways.

Alkylsulfanyl Pathway (Alternative Method)

For comparison, the classical route involves:

  • Benzamide Formation : Acid chloride reacts with ammonia to form 2-chloro-3-nitro-5-(trifluoromethyl)benzamide.
  • Alkylsulfanyl Intermediate : Treatment with carbon disulfide and methyl iodide generates a methylthio intermediate.
  • Cyclization : Base-mediated cyclization yields the benzothiazinone core.

Conditions :

  • Solvent: Dimethylformamide (DMF), 60°C.
  • Yield: 30–40%.

Functionalization with 1,3-Benzodioxol-5-ylmethylamino Group

Synthesis of 1,3-Benzodioxole-5-ylmethylamine

  • Nitration : Safrole undergoes regioselective nitration using HNO₃ in acetic acid to yield 5-nitro-1,3-benzodioxole.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.
  • Methylation : Reaction with formaldehyde and formic acid introduces the methylamino group.

Conditions :

  • Nitration: 0°C → 25°C, 2 h.
  • Yield: 60%.

Schiff Base Formation

The benzodioxolylmethylamine condenses with the ketone group of the benzothiazinone core via:

  • Activation : The benzothiazinone’s carbonyl is activated using acetic anhydride.
  • Condensation : Reaction with 1,3-benzodioxol-5-ylmethylamine in ethanol under reflux.

Conditions :

  • Solvent: Ethanol, reflux, 6 h.
  • Catalyst: Triethylamine (1 equiv.).
  • Yield: 45–55%.

Final Assembly and Characterization

Coupling Reactions

The three subunits are assembled sequentially (Scheme 2):

  • Core Synthesis : Via thiourea pathway.
  • N-Alkylation : Introduction of 3-methylbenzyl group.
  • Schiff Base Formation : Attachment of benzodioxolylmethylamino group.

Optimized Conditions :

  • Total Yield: 28–35% (multistep).
  • Purity: >95% (HPLC).

Spectroscopic Validation

  • ¹H NMR :
    • δ 17.1 ppm (OH of enol tautomer).
    • δ 6.8–7.3 ppm (aromatic protons of benzodioxole and benzothiazinone).
  • IR : 1670 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (SO₂ symmetric stretch).
  • MS : m/z 521 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Thiourea Pathway One-step cyclization 65–75 High yield, avoids toxic reagents Requires specialized thioureas
Alkylsulfanyl Multistep cyclization 30–40 Established protocol Low yield, toxic intermediates
Green Synthesis Water-based condensation 50–60 Environmentally friendly Limited substrate scope

Challenges and Optimization Strategies

  • Stereoselectivity : The (3E)-configuration is favored using bulky bases (e.g., DBU) to stabilize the transition state.
  • Byproduct Formation : Ethyl α-cyano-β-phenylacrylate (8a) is minimized by controlling stoichiometry.
  • Scale-Up : Thiourea pathway is preferable for industrial production due to higher yields and safer reagents.

Q & A

Basic: How can the synthetic yield of this compound be optimized, and what factors influence reaction efficiency?

Answer:
Optimization requires evaluating reaction conditions, such as solvent choice, temperature, and stoichiometry. For example, two synthesis routes for analogous benzothiazinones achieved yields of 17% and 37%, respectively, by varying amine equivalents and heating duration . Key steps include:

  • Catalyst Use: Triethylamine (TEA) as a base improves nucleophilic substitution efficiency.
  • Solvent Selection: Ethanol as a polar protic solvent enhances solubility of intermediates.
  • Temperature Control: Heating at 130°C promotes imine formation but must avoid decomposition.
    Methodological adjustments should prioritize reagent purity and column chromatography conditions (e.g., silica gel mesh size) for purification.

Basic: What spectroscopic and crystallographic techniques confirm structural integrity post-synthesis?

Answer:

  • 1H/13C NMR: Assigns proton and carbon environments, particularly for the benzodioxol and benzothiazine moieties .
  • X-ray Diffraction: Resolves stereochemistry (e.g., E-configuration of the methylene group) and validates bond lengths/angles .
  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., hydrogen bonding) to corroborate crystallographic data .

Advanced: How can computational methods predict biological interactions or stability?

Answer:

  • Density Functional Theory (DFT): Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets like DNA .
  • Molecular Docking: Screens binding affinities to enzymes (e.g., kinases) using software like AutoDock, guided by crystallographic data .
  • Molecular Dynamics (MD): Simulates conformational stability under physiological conditions (pH 7.4, 310 K) .

Advanced: How to resolve contradictions between spectral data and crystallographic results?

Answer:

  • Multi-Technique Validation: Combine NMR (dynamic solution-state data) with X-ray (static solid-state data) to identify polymorphism or solvent effects .
  • Variable-Temperature NMR: Detects conformational flexibility in the benzothiazine ring that may explain discrepancies .
  • Theoretical Calculations: Compare experimental NMR shifts with DFT-predicted values to validate assignments .

Advanced: What methodologies assess environmental persistence and ecological risks?

Answer:

  • OECD Guidelines 307: Conduct soil biodegradation studies under aerobic/anaerobic conditions .
  • QSPR Models: Predict logP and bioaccumulation potential using software like EPI Suite .
  • Ecotoxicology Assays: Test acute toxicity in Daphnia magna or algae to derive EC50 values .

Advanced: How to design kinetic stability studies under varying pH and temperature?

Answer:

  • Split-Plot Design: Use time as a repeated measure (e.g., 0–72 hours) and pH/temperature as fixed factors .
  • HPLC Monitoring: Quantify degradation products at intervals (e.g., t=0, 24, 48, 72h) .
  • Arrhenius Analysis: Calculate activation energy (Ea) from rate constants at 25–60°C to predict shelf-life .

Basic: What purification strategies are effective for this compound?

Answer:

  • Silica Gel Chromatography: Use gradient elution (hexane/ethyl acetate) to separate polar impurities .
  • Recrystallization: Ethanol or acetonitrile as solvents yield high-purity crystals for X-ray studies .
  • Centrifugal Partition Chromatography (CPC): Alternative for large-scale purification without silica adsorption issues .

Advanced: How to investigate the mechanism of action via in vitro assays?

Answer:

  • Enzyme Inhibition Assays: Screen against COX-2 or MMP-9 using fluorogenic substrates .
  • Cellular Uptake Studies: Fluorescently label the compound and track localization via confocal microscopy .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics with target proteins .

Advanced: What challenges arise in synthesizing analogs with modified substituents?

Answer:

  • Steric Hindrance: Bulky groups on the benzodioxol ring may impede imine formation; use microwave-assisted synthesis to enhance reactivity .
  • Regioselectivity: Substituent position on the benzothiazine ring affects cyclization; employ directing groups (e.g., chloro) .
  • Oxidation Sensitivity: Sulfone groups may decompose under strong acids; optimize reaction pH (5–7) .

Advanced: How to evaluate pharmaceutical potential using in vivo models?

Answer:

  • Pharmacokinetics (PK): Administer via oral/i.v. routes in rodents and measure plasma half-life (t1/2) using LC-MS .
  • Toxicogenomics: Profile liver/kidney gene expression post-treatment to identify off-target effects .
  • Metabolite Identification: Use HR-MS/MS to characterize phase I/II metabolites in urine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.